molecular formula C13H17BrN2O4 B13532212 3-(5-Bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

3-(5-Bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13532212
M. Wt: 345.19 g/mol
InChI Key: QBYRPIJAOSCCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound that features a bromopyridine moiety and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multi-step organic reactions. One common approach might include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Amino Protection: Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

    Coupling Reaction: Formation of the propanoic acid moiety through coupling reactions, possibly using reagents like diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield azido or alkoxy derivatives, while deprotection would yield the free amino acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloropyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • 3-(5-fluoropyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • 3-(5-iodopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Uniqueness

The uniqueness of 3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid lies in its specific bromine substitution, which can impart distinct reactivity and properties compared to its chloro, fluoro, or iodo analogs.

Properties

Molecular Formula

C13H17BrN2O4

Molecular Weight

345.19 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)6-9-5-4-8(14)7-15-9/h4-5,7,10H,6H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

QBYRPIJAOSCCEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.